molecular formula C9H9NO2 B039312 2-Formyl-N-methylbenzamide CAS No. 117194-00-0

2-Formyl-N-methylbenzamide

Cat. No.: B039312
CAS No.: 117194-00-0
M. Wt: 163.17 g/mol
InChI Key: VWBDIKTZQBRUKW-UHFFFAOYSA-N
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Description

2-Formyl-N-methylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It offers a cost-efficient and simplified method for preparing therapeutic oligonucleotides, potentially simplifying postsynthesis processing (Grajkowski et al., 2001).

  • It acts as a promising compound for metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).

  • Its microsomal demethylation in rat liver microsomes leads to the formation of N-methylbenzamides and formaldehyde, with the E-methyl group being more favorable for hydrogen atom loss than the Z-methyl group (Constantino, Rosa, & Iley, 1992).

  • Oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides by cytochrome P450 mono-oxygenase involves direct hydrogen atom abstraction from the substrate, independent of the substituent in the aryl ring of the benzamide group (Iley, Constantino, Norberto, & Rosa, 1990).

  • Its variant, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, has been explored for its unique crystalline form (Norman, 2008).

  • Axially chiral benzamides can be prepared in enantiomerically pure form by nucleophilic additions to planar chiral tricarbonylchromium complexes, offering potential applications in pharmaceuticals and biosensors (Koide & Uemura, 1999).

  • N-(hydroxymethyl) compounds are stable metabolites of N-methylbenzamides, with substitution on the nitrogen atom affecting their stability (Ross et al., 1983).

  • The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been measured using DSC and AKTS kinetic software (Cong & Cheng, 2021).

  • The proton behavior in 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide strongly depends on the type of acceptor, with sulfur-containing bridges having significantly smaller proton flexibility than oxygen-bearing analogues (Jezierska, Panek, & Mazzarello, 2009).

  • The tautomeric pair in 2-formylbenzamides, 8-formyl-1-naphthamides, and 5-formyl-4-phenanthramides varies depending on the method of preparation and the basicity of amine used, with the cyclic tautomer being predominant (Bowden, Hiscocks, & Perjéssy, 1998).

Safety and Hazards

The safety information for 2-Formyl-N-methylbenzamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Relevant Papers

One relevant paper discusses the growth and physicochemical properties of a newly developed stilbazolium derivative 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) single crystal . Another paper discusses the synthesis of 2-formyl amides through a new type of McFadyen-Stevens reaction involving amine additions to an N-phthalimidoyl sulfoximine .

Properties

IUPAC Name

2-formyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDIKTZQBRUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445626
Record name Benzamide,2-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117194-00-0
Record name Benzamide,2-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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